molecular formula C25H21N3O7S B6486000 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate CAS No. 6245-39-2

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate

Cat. No. B6486000
CAS RN: 6245-39-2
M. Wt: 507.5 g/mol
InChI Key: QGBZMLHYLSWWRF-UHFFFAOYSA-N
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Description

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate (MNPEE) is a synthetic compound that has been studied for its potential applications in scientific research. MNPEE is a pyrazole derivative that belongs to the class of organic compounds known as nitrobenzenesulfonates. It has a molecular weight of 397.41 g/mol and is soluble in water. MNPEE has been used in a variety of scientific research applications, including biochemical, pharmacological, and physiological studies.

Scientific Research Applications

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate has been used in various scientific research applications. It has been studied for its potential use in biochemical, pharmacological, and physiological studies. 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate has been used in the study of cell signaling pathways, including those involved in cancer, inflammation, and immune response. It has also been used to investigate the effects of drugs on the nervous system and to determine the mechanism of action of various drugs. 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate has also been used to study the effects of environmental toxins on the body.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate is not yet fully understood. It is believed that 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate binds to certain receptors in the body, which leads to a change in the activity of certain enzymes and proteins. This in turn leads to changes in the activity of other molecules and cells. 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate has also been shown to interact with certain proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate can modulate the activity of enzymes involved in various metabolic pathways. It has also been shown to affect the expression of certain genes involved in cell signaling pathways. In addition, 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate has been shown to modulate the activity of proteins involved in the regulation of inflammation and immune response.

Advantages and Limitations for Lab Experiments

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified by column chromatography. It is also relatively stable and is soluble in water. However, 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate is not very soluble in organic solvents and may be difficult to work with in certain experiments.

Future Directions

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate has potential applications in a variety of scientific research areas. Further research is needed to better understand the mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate and its effects on biochemical and physiological processes. In addition, further research is needed to determine the potential therapeutic applications of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate. Finally, further research is needed to explore the potential use of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate in the development of new drugs and treatments.

Synthesis Methods

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate can be synthesized by reacting 4-nitrobenzenesulfonyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-yl ethoxybenzoate in the presence of a base. The reaction is conducted in a solvent such as dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred for several hours and then filtered to remove the insoluble materials. The resulting product is then purified by column chromatography.

properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7S/c1-3-34-21-13-9-18(10-14-21)25(29)35-24-23(17(2)26-27(24)19-7-5-4-6-8-19)36(32,33)22-15-11-20(12-16-22)28(30)31/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBZMLHYLSWWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411219
Record name F0605-0510
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate

CAS RN

6245-39-2
Record name F0605-0510
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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